molecular formula C9H11N3O3 B2733068 N-Isopropyl 5-nitropicolinamide CAS No. 1437794-85-8

N-Isopropyl 5-nitropicolinamide

Cat. No.: B2733068
CAS No.: 1437794-85-8
M. Wt: 209.205
InChI Key: HFTDIYBNAMRKOD-UHFFFAOYSA-N
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Description

N-Isopropyl 5-nitropicolinamide (CAS 1437794-85-8) is a picolinamide derivative featuring a nitro group at the 5-position of the pyridine ring and an isopropyl substituent on the amide nitrogen. This compound is part of a broader class of pyridine-based amides, often explored as enzyme inhibitors, agrochemicals, or intermediates in organic synthesis .

Properties

IUPAC Name

5-nitro-N-propan-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(2)11-9(13)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTDIYBNAMRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl 5-nitropicolinamide typically involves the nitration of picolinamide followed by the introduction of the isopropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitropicolinamide is then reacted with isopropylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 5-nitropicolinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 5-amino-N-isopropylpicolinamide.

    Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl 5-nitropicolinamide has been explored for its potential as a therapeutic agent. Its pharmacological properties include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential use in treating infections.
  • Anticancer Properties : Research has shown that this compound can induce cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology.

Biological Studies

The biological activities of this compound are under investigation for their implications in treating neglected tropical diseases. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

  • Mechanism of Action : The interaction with specific molecular targets is facilitated by the compound's lipophilicity due to the isopropyl group, enhancing cellular uptake and efficacy.

Industrial Applications

In addition to its medicinal applications, this compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Specialty Chemicals : It is utilized in producing more complex molecules and specialty chemicals used across various industries.
  • Research and Development : The compound's unique properties make it an attractive candidate for developing novel therapeutic agents and materials.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Antimicrobial Activity Study (2024) :
    • Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-Isopropyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Structural Analogs: Picolinamide Derivatives

N-Isopropyl 5-nitropicolinamide belongs to a family of substituted picolinamides, including:

Key Differences :

Compound Substituent (Position 5) Amide Group Key Properties
This compound Nitro (-NO₂) N-Isopropyl High hydrophobicity, potential enzyme inhibition
N-Isopropyl 5-bromopicolinamide Bromo (-Br) N-Isopropyl Halogen-mediated cross-coupling reactivity
6-Amino-5-nitropicolinonitrile Nitro (-NO₂) Cyano (-CN) Increased polarity, possible nucleophilicity

Functional Analogs: Enzyme Inhibitors

N-Isopropyl Oxamate vs. N-Propyl Oxamate

N-Isopropyl oxamate and N-propyl oxamate are lactate dehydrogenase (LDH) inhibitors. Comparative studies reveal:

  • Inhibition Specificity :
    • N-Isopropyl oxamate shows 70% inhibition of LDH-C4 at 0.1 mmol/L, with minimal effect on LDH-A4/B4 (<10%).
    • N-Propyl oxamate inhibits LDH-A4/B4 2–5× more effectively but has lower specificity for LDH-C4 .
  • Kinetic Parameters :

    Inhibitor LDH-A4 (Kᵢ, mmol/L) LDH-B4 (Kᵢ, mmol/L) LDH-C4 (Kᵢ, mmol/L)
    N-Propyl oxamate 0.094 0.119 0.015
    N-Isopropyl oxamate 0.462 0.248 0.013

The isopropyl group enhances hydrophobic interactions in LDH-C4’s active site, improving specificity despite higher Kᵢ values for other isoforms .

Implications for this compound

While direct data on this compound’s enzyme interactions are unavailable, structural parallels suggest:

  • The nitro group may act as an electron-withdrawing moiety, polarizing the amide bond and enhancing binding to target enzymes.
  • The isopropyl group could improve selectivity for hydrophobic binding pockets, analogous to LDH-C4 inhibition by N-isopropyl oxamate.

Agrochemical Analogs: Nitrothal-Isopropyl

Nitrothal-isopropyl (diisopropyl 5-nitroisophthalate, CAS 10552-74-6) is a nitro-containing pesticide. Key comparisons:

  • Structural Differences : Nitrothal-isopropyl is a phthalate ester, whereas this compound is an amide.
  • Functional Overlap : Both compounds leverage nitro groups for reactivity (e.g., redox activity, photodegradation) but differ in application. Nitrothal-isopropyl’s ester groups enhance volatility, whereas the amide in this compound may improve stability in biological systems .

Physicochemical Properties and Reactivity

  • Nitro Group Effects : The nitro substituent at position 5 may reduce basicity of the pyridine nitrogen, altering solubility and electronic properties.

Biological Activity

N-Isopropyl 5-nitropicolinamide is a compound that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific protein targets within cells. Research indicates that this compound may act as an inhibitor of Janus Kinases (JAKs), which are critical in cytokine signaling pathways. JAKs play a significant role in the regulation of immune responses and inflammation.

Inhibition of JAK Kinases

  • JAK Pathway : JAKs phosphorylate cytokine receptors, facilitating the recruitment of Signal Transducers and Activators of Transcription (STATs) which lead to gene expression involved in immune responses.
  • Therapeutic Implications : Inhibition of JAK pathways has been linked to potential treatments for autoimmune diseases and inflammatory conditions. Studies have shown that compounds targeting JAK1 and TYK2 can modulate immune activity effectively .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Effect Reference
Study 1JAK1 InhibitionReduced cytokine signaling
Study 2Anti-inflammatory effectsDecreased inflammation markers in vivo
Study 3Cytotoxicity in cancer cellsInduced apoptosis in specific cancer lines

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Cytotoxicity

Another study explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain types of cancer cells, leading to increased apoptosis rates compared to untreated controls. This suggests potential applications in cancer therapy.

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